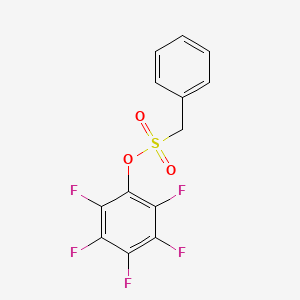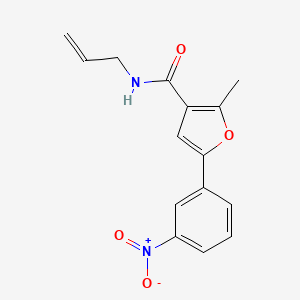
2,3,4,5,6-Pentafluorophenyl phenylmethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5,6-Pentafluorophenylacetic acid is a chemical compound with the linear formula C6F5CH2CO2H . It is a white crystalline powder .
Synthesis Analysis
This compound has been used in the preparation of 2,3,4,5,6-pentafluorophenylacetyl chloride and 4-bromo-phenacyl-2,3,4,5,6-pentafluorophenyl acetate .Molecular Structure Analysis
The molecular weight of 2,3,4,5,6-Pentafluorophenylacetic acid is 226.10 . Its molecular formula is C8H3F5O2 .Physical And Chemical Properties Analysis
The melting point of 2,3,4,5,6-Pentafluorophenylacetic acid is 108-110 °C (lit.) and its boiling point is predicted to be 235.3±35.0 °C . It is soluble in 95% ethanol .Aplicaciones Científicas De Investigación
Chemoselective N-Acylation Reagents Development
Research led by Kondo et al. (2000) has contributed to the development of storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, derived from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide. These compounds exhibit good chemoselectivity as N-acylation reagents, showcasing the potential of 2,3,4,5,6-pentafluorophenyl phenylmethanesulfonate in facilitating selective chemical reactions, vital for synthetic chemistry applications (K. Kondo et al., 2000).
Macrocyclic Aromatic Ether Sulfone Synthesis
In a study conducted by Rodewald and Ritter (1997), a novel macrocyclic aromatic ether sulfone bearing carboxylic groups was synthesized using a process that involved 2,3,4,5,6-pentafluorophenyl phenylmethanesulfonate. This work illustrates the compound's role in creating polymers with specific functionalities, which could be leveraged in advanced materials science, particularly for creating polymers with unique structural and functional properties (Barbara Rodewald & H. Ritter, 1997).
Sulfonated Poly(arylene Ether Sulfone)s Enhancement
A study by Bae et al. (2009) demonstrated the synthesis of sulfonated poly(arylene ether sulfone)s, which incorporated hydrophobic components of varying sizes, including 2,3,4,5,6-pentafluorophenyl phenylmethanesulfonate. These materials exhibited significant improvements in properties such as water cluster formation and proton conductivities, indicating the compound's utility in enhancing the functional characteristics of polymeric materials for applications like proton exchange membranes (Byungchan Bae et al., 2009).
Partially Fluorinated Poly(arylene Ether Benzonitrile) Copolymers
Research by Sankir et al. (2007) on the synthesis of partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers showcased the use of 2,3,4,5,6-pentafluorophenyl phenylmethanesulfonate in the production of materials with tunable properties such as water uptake, proton conductivity, and methanol permeability. This demonstrates the compound's relevance in developing proton exchange membranes with adjustable performance characteristics for fuel cell applications (Mehmet Sankir et al., 2007).
Supramolecular Chemistry for Anticancer Applications
Mishra et al. (2014) constructed tetracationic hetero-bimetallacycles using a process that involved 2,3,4,5,6-pentafluorophenyl phenylmethanesulfonate, demonstrating the compound's potential in supramolecular chemistry for creating structures with significant anticancer activity. This highlights the broader applicability of 2,3,4,5,6-pentafluorophenyl phenylmethanesulfonate in medicinal chemistry, especially in the design and synthesis of compounds with therapeutic potential (A. Mishra et al., 2014).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It has been suggested that this compound may interact with various biological targets, leading to changes in cellular processes .
Result of Action
It is known that the compound can form interfacial films on both the cathode and anode surfaces, resulting in a decrease of the cell impedance and the side reactions between the active materials and electrolyte .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,4,5,6-Pentafluorophenyl phenylmethanesulfonate. For instance, temperature can affect the compound’s stability and its interactions with biological targets .
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) phenylmethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5O3S/c14-8-9(15)11(17)13(12(18)10(8)16)21-22(19,20)6-7-4-2-1-3-5-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXCGNNPJUBACD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-Pentafluorophenyl phenylmethanesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2859221.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2859223.png)



![Tert-butyl 4-{[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2859230.png)
